1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Overview
Description
1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 873537-76-9 . It has a molecular weight of 264.35 and its IUPAC name is 1-cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid . The compound is typically stored at temperatures between 0-5°C and is a white solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is 1S/C13H16N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a white solid . It is stored at temperatures between 0-5°C . The compound’s molecular weight is 264.35 , and its InChI code is 1S/C13H16N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,16,17) .Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Research has demonstrated the synthesis of new unsymmetrical 2,5‐disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles bearing the thieno[2,3‐c]pyrazolo moiety. These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide by a multistep reaction sequence, indicating the versatility of the core structure in synthesizing a variety of heterocyclic compounds with potential biological and chemical applications (Patil et al., 2014).
Antimicrobial Activities
Another study focused on the synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives for antimicrobial evaluation. The research found that these new heterocyclic compounds, based on thieno[3,2-c]pyrazole derivatives, exhibited moderate to high antimicrobial activity against a range of microorganisms, highlighting the potential of thieno[2,3-c]pyrazole derivatives in developing new antimicrobial agents (Aly, 2016).
properties
IUPAC Name |
1-cyclohexyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQGATWUIONTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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